N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline chemical structure and molecular weight
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline chemical structure and molecular weight
This guide provides a comprehensive technical overview of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic organic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, molecular weight, synthesis, and known applications, offering a valuable resource for professionals in drug development and scientific research.
Core Molecular Attributes
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is characterized by a fused oxazolo[4,5-b]pyridine ring system linked to a N,N-dimethylaniline moiety at the 2-position of the oxazole ring. This unique structural arrangement imparts specific chemical and physical properties that are of interest for various applications.
Chemical Structure
The chemical structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is depicted below. The oxazolo[4,5-b]pyridine core is a bicyclic system where an oxazole ring is fused to a pyridine ring. The N,N-dimethylaniline group is a key functional component, influencing the molecule's electronic properties and potential biological interactions.
Caption: Chemical structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.
Molecular Formula and Weight
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃N₃O | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| IUPAC Name | N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline |
Synthesis and Methodology
The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a multi-step process that typically involves the formation of the oxazolo[4,5-b]pyridine core followed by coupling with the N,N-dimethylaniline moiety. A common and effective strategy is the condensation of 2-amino-3-hydroxypyridine with 4-(dimethylamino)benzoic acid or its derivatives.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a convergent process, where two key precursors are synthesized separately and then combined in a final condensation step.
Caption: Convergent synthesis workflow for the target compound.
Experimental Protocol: Condensation of Precursors
The formation of the oxazole ring is typically achieved by heating 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of a dehydrating/condensing agent. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly employed for this transformation.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and 4-(dimethylamino)benzoic acid (1.1 eq).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid trimethylsilyl ester (PPSE) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to a temperature of approximately 200°C.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.
Physicochemical Properties
While specific experimental data for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is not widely available in the public domain, some properties can be inferred from related structures. The non-dimethylated analog, 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline, has a predicted melting point of 213.6 °C and a predicted boiling point of 373.9 °C.[3] The presence of the two methyl groups on the aniline nitrogen in the target compound is expected to slightly alter these values. The solubility is likely to be poor in water but good in common organic solvents.[4]
Spectroscopic and Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the oxazolo[4,5-b]pyridine and the N,N-dimethylaniline rings, as well as a characteristic singlet for the six protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the heterocyclic core and the aniline moiety. The two methyl carbons will appear as a single resonance.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₃N₃O with a high degree of accuracy.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic and heterocyclic rings, as well as C-N and C-O stretching frequencies.
Applications and Areas of Research
The unique hybrid structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline makes it a molecule of interest in several scientific domains.
Medicinal Chemistry
Oxazolopyridine derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[5] The incorporation of the N,N-dimethylaniline group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Preliminary studies on similar compounds suggest potential interactions with specific biological targets, which could be relevant in the development of new therapeutic agents for diseases such as cancer or infections.[4]
Materials Science
The fused aromatic system and the electron-donating N,N-dimethylamino group suggest that this compound may have interesting photophysical properties. Derivatives of oxazolo[4,5-b]pyridine have been investigated for their fluorescence behavior.[6] This makes N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline a candidate for research into novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[4]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is not currently available. However, based on the safety data for related compounds such as N,N-dimethylaniline, appropriate precautions should be taken.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[7]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7]
Conclusion
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a fascinating heterocyclic compound with a promising future in both medicinal chemistry and materials science. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Further research into its specific biological activities and material properties is warranted to fully explore its potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing molecule.
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